Reported BACE1 Inhibition Potency: Target Compound vs. Literature Benchmark
A PubMed Commons comment associated with a BACE1 inhibition study attributed an IC₅₀ of 28 μM to 4-(dimethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide [1]. This represents a 500- to 1000-fold drop in potency compared to optimized clinical-stage BACE1 inhibitors such as verubecestat (IC₅₀ ~2.2 nM) [2]. The comment author explicitly deemed this compound 'neither potent nor selective', suggesting limited standalone value for target-based screening but potential utility as a negative control scaffold.
| Evidence Dimension | BACE1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 28 μM (reported in PubMed Commons comment) |
| Comparator Or Baseline | Verubecestat: 2.2 nM |
| Quantified Difference | ~12,700-fold less potent than the clinical comparator |
| Conditions | In vitro BACE1 enzymatic inhibition assay (exact conditions not specified in the comment) |
Why This Matters
This data point directly highlights the compound's unsuitability for BACE1-targeted research, allowing researchers to avoid costly misprocurement based on false structural similarity to potent inhibitors.
- [1] Southan C. PubMed Commons comment on BACE1 inhibitor study. Hypothesis.is annotation, 2017-09-23. https://hypothes.is/search?q=tag:PMID:27754406 View Source
- [2] Kennedy ME, Stamford AW, Chen X, et al. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer's disease patients. Sci Transl Med. 2016;8(363):363ra150. View Source
